

An In-depth Technical Guide to 3-Hydroxy-2-pyrrolidinone

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Compound of Interest

Compound Name: 3-Hydroxy-2-pyrrolidinone

Cat. No.: B173750

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Core Compound Identification and Structure

3-Hydroxy-2-pyrrolidinone is a heterocyclic organic compound featuring a five-membered lactam (a cyclic amide) ring, known as a pyrrolidinone, substituted with a hydroxyl group at the 3-position. This structure makes it a valuable and versatile chiral building block in medicinal chemistry and drug discovery.

Chemical Structure:

- IUPAC Name: 3-hydroxypyrrolidin-2-one[1]
- Molecular Formula: C₄H₇NO₂[1]
- SMILES: C1CNC(=O)C1O[1]
- InChI Key: FRKGSNOMLIYPSH-UHFFFAOYSA-N[1]

CAS Numbers:

The Chemical Abstracts Service (CAS) number for this compound can vary depending on whether it is the racemic mixture or a specific stereoisomer:

- Racemic Mixture (±): 15166-68-4, 15116-68-4[1][2]
- (S)-(-)-enantiomer: 34368-52-0[3]

The stereochemistry at the 3-position can significantly influence the biological activity of molecules derived from this scaffold.[\[4\]](#)

Physicochemical and Spectroscopic Data

The quantitative properties of **3-Hydroxy-2-pyrrolidinone** are summarized below. Data is compiled for the racemic mixture unless otherwise specified.

Property	Value	Source
Molecular Weight	101.10 g/mol	[1]
Appearance	White crystalline solid	[2]
Melting Point	102-107 °C	Sigma-Aldrich
Boiling Point	363.6 °C (Predicted)	MySkinRecipes
pKa	12.82 ± 0.20 (Predicted)	[2]
Topological Polar Surface Area	49.3 Å ²	[1]
XLogP3-AA	-0.9	[1]

Applications in Research and Drug Development

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and the 3-hydroxy-substituted variant is a key intermediate in the synthesis of a wide range of biologically active compounds.[\[4\]](#)

1. Neuroprotective and Nootropic Agents: **3-Hydroxy-2-pyrrolidinone** serves as a crucial building block for compounds designed to enhance cognitive function and provide neuroprotection.[\[5\]](#) Its structural features are incorporated into molecules that target neurological pathways, although the specific mechanisms often vary with the final compound.[\[6\]](#)[\[7\]](#)[\[8\]](#)

2. Anticancer Therapeutics (CDK2/cyclin A Inhibition): The compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A.[\[9\]](#) CDKs are key regulators of the cell cycle, and their inappropriate activation is a hallmark of many cancers.[\[10\]](#)[\[11\]](#) Inhibiting CDK2 can halt the cell cycle progression, particularly at the G1/S phase transition,

thereby preventing cancer cell proliferation.[12] The **3-hydroxy-2-pyrrolidinone** moiety often serves as a core scaffold from which more complex and selective CDK inhibitors are developed.[9][13]

3. Versatile Synthetic Intermediate: Beyond specific therapeutic areas, **3-hydroxy-2-pyrrolidinone** is widely used in the synthesis of diverse heterocyclic compounds.[2] Its hydroxyl and amide functionalities allow for various chemical modifications, making it a flexible starting point for creating libraries of novel compounds for drug screening. Several synthetic strategies have been developed to produce both racemic and enantiomerically pure forms of the molecule and its derivatives.[4][14][15]

Experimental Protocols

Detailed methodologies for the synthesis of **3-hydroxy-2-pyrrolidinone** and its derivatives are critical for researchers. Below are representative experimental protocols from the literature.

Protocol 1: Chemoenzymatic Synthesis of (±)-3-Hydroxy-2-pyrrolidinone

This protocol describes a chemical synthesis followed by a deprotection step.[4]

Step A: Synthesis of 3-Acetoxy-2-pyrrolidinone

- To a solution of 3-bromo-2-pyrrolidinone (1.0 g, 6.1 mmol) in dry acetonitrile, add potassium acetate (2.4 g, 24 mmol) and 18-crown-6 (0.050 g, 0.2 mmol).
- Reflux the mixture for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture and concentrate it under reduced pressure to yield the crude solid product.
- Purify the crude product by column chromatography on silica gel (60–120 mesh) using a hexane:acetone mixture as the eluent to obtain pure 3-acetoxy-2-pyrrolidinone.

Step B: Deacetylation to **3-Hydroxy-2-pyrrolidinone**

- Dissolve 3-acetoxy-2-pyrrolidinone (0.400 g, 2.8 mmol) in methanol.
- Add potassium carbonate (K_2CO_3) (0.036 g, 0.30 mmol) and stir the solution at room temperature.
- Monitor the reaction by TLC.
- Once the reaction is complete, evaporate the methanol under reduced pressure.
- Wash the resulting crude solid repeatedly with acetone.
- Concentrate the acetone extracts and filter the resulting crude solid over a short silica gel pad with acetone to yield solid **3-hydroxy-2-pyrrolidinone**.[\[4\]](#)

Protocol 2: Multicomponent Synthesis of 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one

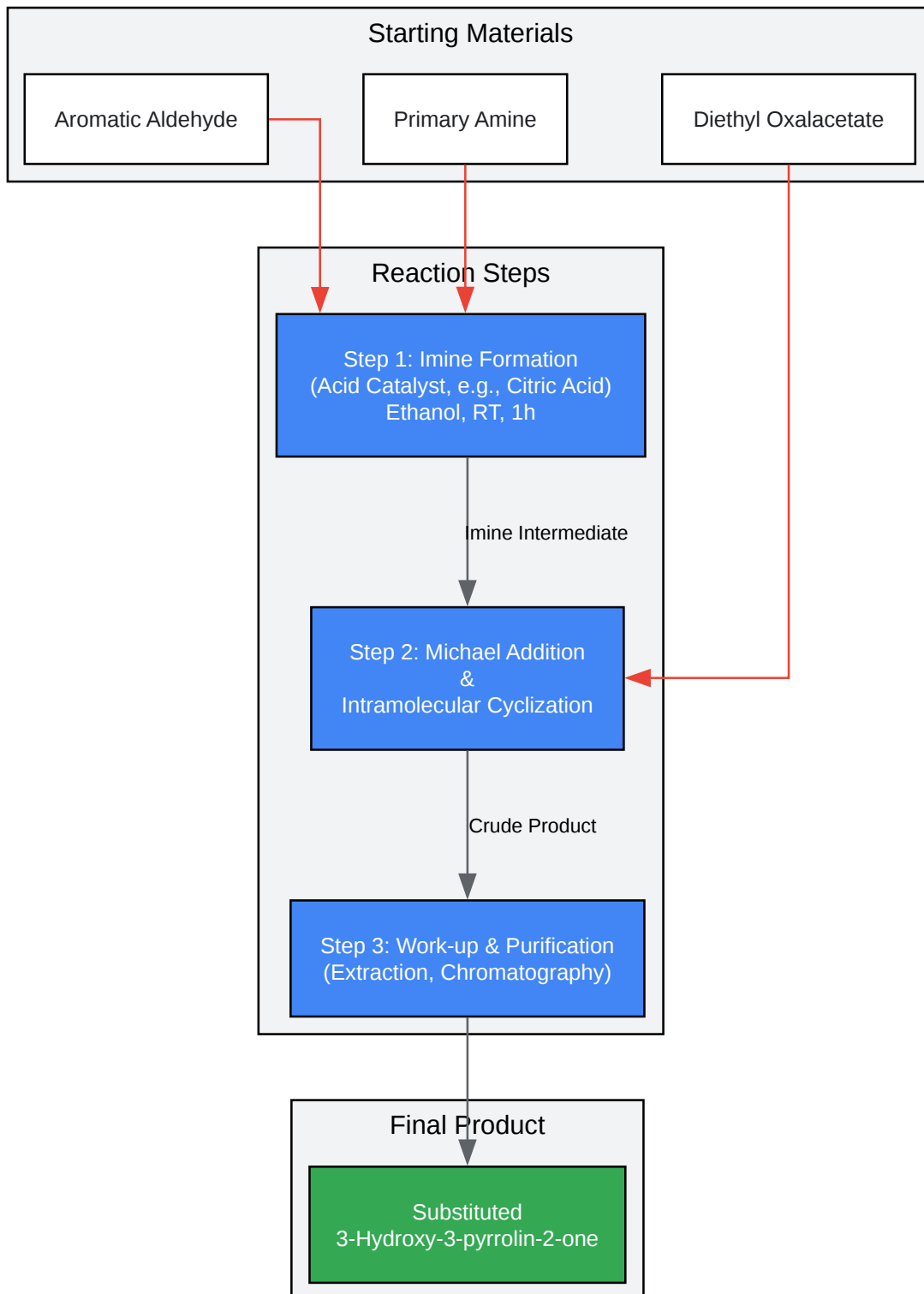
This protocol outlines a one-pot method for creating more complex derivatives based on the core structure.[\[16\]](#)

- In a round-bottom flask, mix an aromatic aldehyde (1 equivalent), an amine (1 equivalent), citric acid (2 equivalents), and absolute ethanol (1.0 mL).
- Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour. This step forms the imine intermediate.
- Subsequently, add sodium diethyl oxalacetate (2 equivalents) to the reaction mixture.
- Continue stirring at room temperature, monitoring the reaction by TLC until the starting materials are consumed.
- Upon completion, perform an appropriate work-up, which typically involves neutralization, extraction with an organic solvent (e.g., dichloromethane), drying the organic layer, and removal of the solvent under reduced pressure.[\[17\]](#)
- The final product can be purified by crystallization or column chromatography.

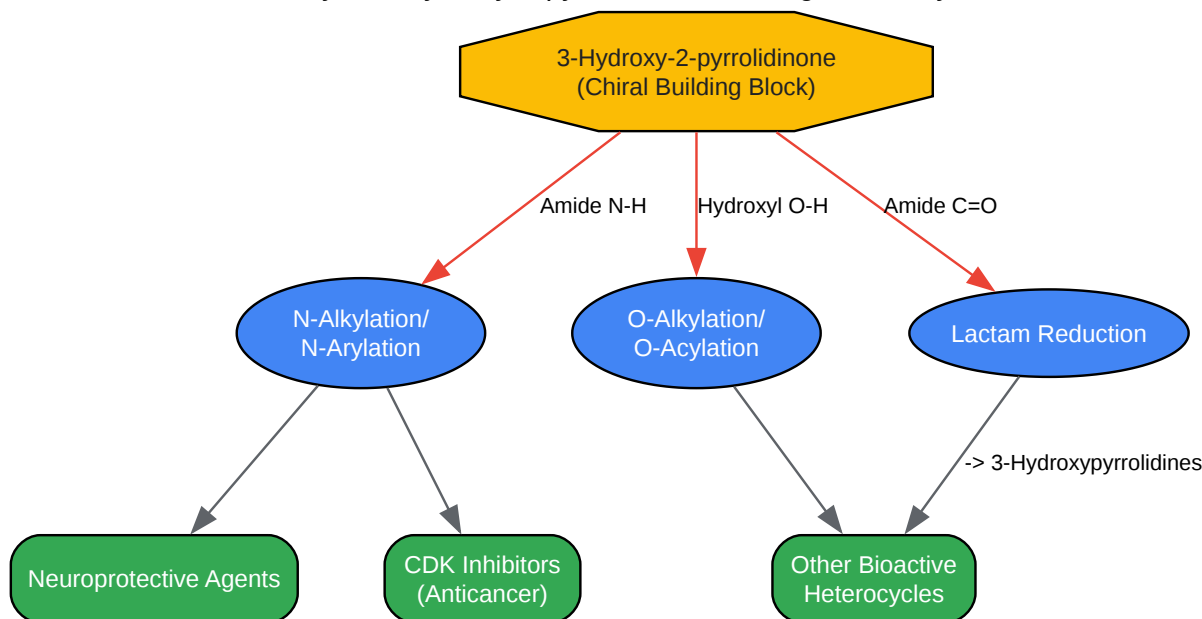
Logical and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate key workflows related to **3-Hydroxy-2-pyrrolidinone**.

General Synthesis Workflow for 3-Hydroxy-2-pyrrolidinone Derivatives



Utility of 3-Hydroxy-2-pyrrolidinone in Drug Discovery



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